molecular formula C15H23NO B290311 N-benzyl-2-propylpentanamide

N-benzyl-2-propylpentanamide

Cat. No.: B290311
M. Wt: 233.35 g/mol
InChI Key: XZNQVLLUECWXEK-UHFFFAOYSA-N
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Description

N-Benzyl-2-propylpentanamide is an aliphatic amide characterized by a pentanamide backbone substituted with a 2-propyl group and a benzyl moiety attached to the nitrogen atom. Its molecular formula is estimated to be C₁₅H₂₁NO, with a molar mass of approximately 231.34 g/mol (calculated based on structural analogs). The benzyl group may enhance lipophilicity, influencing bioavailability and reactivity compared to analogs with bulkier N-substituents.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-benzyl-2-propylpentanamide

InChI

InChI=1S/C15H23NO/c1-3-8-14(9-4-2)15(17)16-12-13-10-6-5-7-11-13/h5-7,10-11,14H,3-4,8-9,12H2,1-2H3,(H,16,17)

InChI Key

XZNQVLLUECWXEK-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NCC1=CC=CC=C1

Canonical SMILES

CCCC(CCC)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Phenylethyl)-2-propylpentanamide

  • Structure : Features a 2-phenylethyl group (CH₂CH₂Ph) on the nitrogen, extending the alkyl chain compared to the benzyl group (CH₂Ph) in the target compound.
  • Molecular Formula: C₁₆H₂₅NO.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : A benzamide derivative with a 3-methylbenzoyl group and a hydroxy-containing N-substituent (2-hydroxy-1,1-dimethylethyl).
  • Molecular Formula: C₁₃H₁₉NO₂.
  • Key Difference : The aromatic acyl group (benzamide) and polar hydroxy substituent enable metal-coordination, making it suitable for C–H bond functionalization reactions in catalysis.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) N-Substituent Acyl Group Key Properties
N-Benzyl-2-propylpentanamide C₁₅H₂₁NO 231.34* Benzyl (CH₂Ph) 2-propylpentanamide Estimated higher lipophilicity
N-(2-Phenylethyl)-2-propylpentanamide C₁₆H₂₅NO 247.38 2-Phenylethyl (CH₂CH₂Ph) 2-propylpentanamide Supplier-listed; intermediate use
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.29 2-hydroxy-1,1-dimethylethyl 3-methylbenzamide Crystalline; N,O-bidentate ligand

*Estimated value based on structural similarity.

Research Findings and Limitations

  • Gaps in Data : Direct experimental data on this compound are unavailable in the provided evidence. Comparisons rely on structural analogs.
  • Key Insight : N-Substituent length and acyl group aromaticity significantly impact reactivity and application. Benzyl groups may optimize lipophilicity for membrane permeability, while phenylethyl groups offer extended conjugation.

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